molecular formula C6H17NOSi B13354449 2-((Trimethylsilyl)methoxy)ethan-1-amine

2-((Trimethylsilyl)methoxy)ethan-1-amine

Cat. No.: B13354449
M. Wt: 147.29 g/mol
InChI Key: LEMUJFKRXJOCBM-UHFFFAOYSA-N
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Description

2-((Trimethylsilyl)methoxy)ethan-1-amine is a silicon-based organic compound with the molecular formula C6H17NOSi. It is commonly used in organic synthesis, particularly in the formation of N-heterocycles. The compound is known for its ability to facilitate photomediated synthesis, making it a valuable reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Trimethylsilyl)methoxy)ethan-1-amine typically involves the reaction of trimethylsilyl chloride with 2-(methoxy)ethan-1-amine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-((Trimethylsilyl)methoxy)ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

2-((Trimethylsilyl)methoxy)ethan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a reagent in the synthesis of N-heterocycles, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the synthesis of biologically active molecules.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((Trimethylsilyl)methoxy)ethan-1-amine involves its ability to act as a nucleophile in various chemical reactions. The trimethylsilyl group enhances the nucleophilicity of the amine, allowing it to participate in a wide range of reactions. The compound can interact with molecular targets and pathways, facilitating the formation of complex molecules .

Comparison with Similar Compounds

Similar Compounds

    2-(Trimethylsilyl)ethanol: Similar in structure but lacks the amine group.

    Trimethylsilyl chloride: Used as a precursor in the synthesis of 2-((Trimethylsilyl)methoxy)ethan-1-amine.

    2-(Trimethylsilyl)ethoxymethyl chloride: Another silicon-based compound used in organic synthesis.

Uniqueness

This compound is unique due to its combination of a trimethylsilyl group and an amine group, which provides enhanced reactivity and versatility in chemical synthesis. This makes it a valuable reagent in the formation of N-heterocycles and other complex molecules .

Properties

Molecular Formula

C6H17NOSi

Molecular Weight

147.29 g/mol

IUPAC Name

2-(trimethylsilylmethoxy)ethanamine

InChI

InChI=1S/C6H17NOSi/c1-9(2,3)6-8-5-4-7/h4-7H2,1-3H3

InChI Key

LEMUJFKRXJOCBM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)COCCN

Origin of Product

United States

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